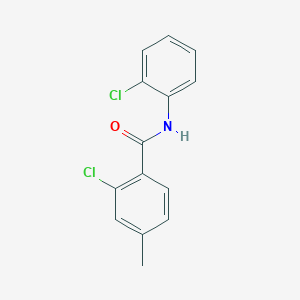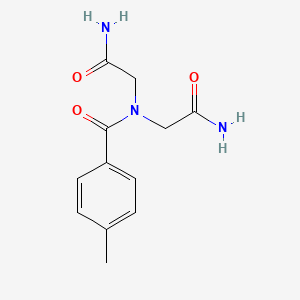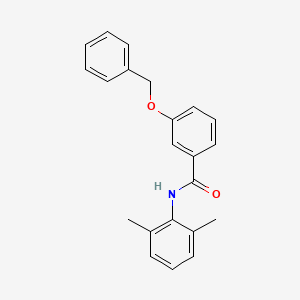![molecular formula C10H11F3N2OS B5873386 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone, also known as TIE or TIE-2 inhibitor, is a small molecule drug that has been extensively studied for its potential in cancer therapy. TIE-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. TIE-2 inhibitors like TIE-2 are believed to inhibit tumor growth by blocking the formation of new blood vessels that supply nutrients and oxygen to the tumor cells.
作用机制
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor exerts its anti-cancer effects by blocking the activation of this compound-2 receptor tyrosine kinase. This compound-2 is expressed on the surface of endothelial cells, which line the inner surface of blood vessels. This compound-2 activation by its ligand, angiopoietin-1, promotes angiogenesis and blood vessel stabilization. In cancer, this compound-2 activation can lead to the formation of new blood vessels that supply nutrients and oxygen to the tumor cells. This compound-2 inhibitor blocks this process by inhibiting this compound-2 activation and thus blocking angiogenesis.
Biochemical and Physiological Effects
This compound-2 inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compound-2 inhibitor has been shown to inhibit angiogenesis, reduce tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. This compound-2 inhibitor has also been shown to have anti-inflammatory effects and to reduce edema in preclinical models.
实验室实验的优点和局限性
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. This compound-2 inhibitor can be tested in vitro and in vivo to study its effects on cancer cells and tumors. However, this compound-2 inhibitor has several limitations for lab experiments. It has low solubility in water, which can limit its bioavailability in vivo. This compound-2 inhibitor can also have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor research. One area of interest is the development of this compound-2 inhibitor as a combination therapy with other anti-cancer drugs. This compound-2 inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, and further studies are needed to explore its potential in combination therapy. Another area of interest is the development of this compound-2 inhibitor as a targeted therapy for specific cancer types. This compound-2 expression is elevated in several cancer types, and further studies are needed to explore the potential of this compound-2 inhibitor as a targeted therapy for these cancers. Finally, the development of more potent and selective this compound-2 inhibitors is an area of ongoing research, which may lead to the development of more effective anti-cancer drugs.
合成方法
The synthesis of 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The most common method for synthesizing this compound-2 inhibitor involves the use of a palladium-catalyzed coupling reaction between 2-bromo-2-(trifluoromethyl)imidazolidine and 2-thiophenecarboxylic acid. The resulting product is then subjected to further purification steps to obtain the final this compound-2 inhibitor compound.
科学研究应用
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has been extensively studied for its potential in cancer therapy. Several preclinical studies have shown that this compound-2 inhibitor can inhibit tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and melanoma. This compound-2 inhibitor has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
IUPAC Name |
1-thiophen-2-yl-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)9(14-3-4-15-9)6-7(16)8-2-1-5-17-8/h1-2,5,14-15H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNDTZWUWZSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)(CC(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)


![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
